molecular formula C8H9NO4S B14583232 (7-Oxo-1,2,5,7-tetrahydro-4H-furo[3,4-d][1,3]thiazin-2-yl)acetic acid CAS No. 61427-85-8

(7-Oxo-1,2,5,7-tetrahydro-4H-furo[3,4-d][1,3]thiazin-2-yl)acetic acid

Cat. No.: B14583232
CAS No.: 61427-85-8
M. Wt: 215.23 g/mol
InChI Key: QGOKGXHBOKRNDL-UHFFFAOYSA-N
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Description

(7-Oxo-1,2,5,7-tetrahydro-4H-furo[3,4-d][1,3]thiazin-2-yl)acetic acid is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by a fused furothiazine ring system, which contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Oxo-1,2,5,7-tetrahydro-4H-furo[3,4-d][1,3]thiazin-2-yl)acetic acid typically involves multi-step organic reactions. One common method includes the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one with 4-methoxyphenylglyoxal and Meldrum’s acid . This reaction is carried out under specific conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

(7-Oxo-1,2,5,7-tetrahydro-4H-furo[3,4-d][1,3]thiazin-2-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, often involving controlled temperatures and pH levels.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of (7-Oxo-1,2,5,7-tetrahydro-4H-furo[3,4-d][1,3]thiazin-2-yl)acetic acid involves its interaction with specific molecular targets. For instance, it has been identified as a potent inhibitor of receptor interacting protein 1 kinase (RIP1K), which plays a crucial role in necroptotic cell death pathways . This inhibition can modulate various cellular processes, making it a valuable compound for therapeutic research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its specific inhibitory action on RIP1K, which is not commonly observed in other similar compounds. This unique mechanism of action opens up new avenues for research and potential therapeutic applications.

Properties

CAS No.

61427-85-8

Molecular Formula

C8H9NO4S

Molecular Weight

215.23 g/mol

IUPAC Name

2-(7-oxo-1,2,4,5-tetrahydrofuro[3,4-d][1,3]thiazin-2-yl)acetic acid

InChI

InChI=1S/C8H9NO4S/c10-6(11)1-5-9-7-4(3-14-5)2-13-8(7)12/h5,9H,1-3H2,(H,10,11)

InChI Key

QGOKGXHBOKRNDL-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=O)O1)NC(SC2)CC(=O)O

Origin of Product

United States

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